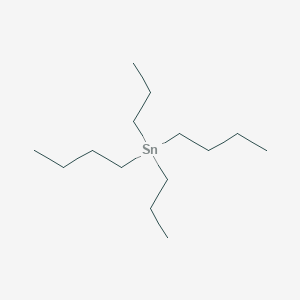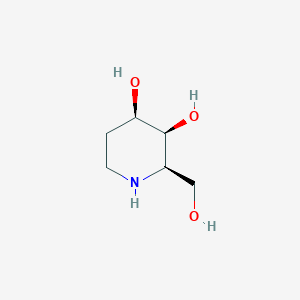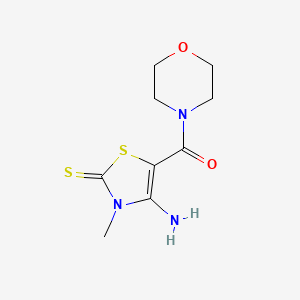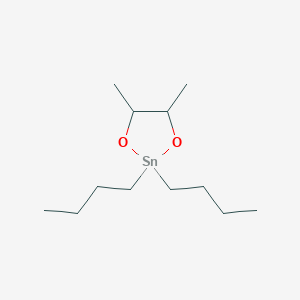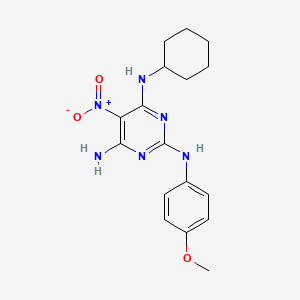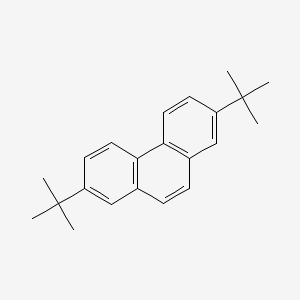
2,7-Di-t-butylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di-t-butylphenanthrene is an organic compound with the molecular formula C22H26. It is a derivative of phenanthrene, where two tert-butyl groups are substituted at the 2 and 7 positions of the phenanthrene ring. This compound is known for its unique structural properties and has garnered interest in various fields of scientific research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-t-butylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature to ensure the selective substitution at the 2 and 7 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Di-t-butylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include hypervalent iodine compounds and peroxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine compounds, peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
2,7-Di-t-butylphenanthrene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2,7-Di-t-butylphenanthrene largely depends on its chemical reactivity and interaction with other molecules. In oxidation reactions, the tert-butyl groups provide steric hindrance, influencing the selectivity and rate of reaction. The compound’s aromatic nature allows it to participate in π-π interactions, which are crucial in its applications in organic electronics and material science.
Comparación Con Compuestos Similares
Phenanthrene: The parent compound without tert-butyl substitutions.
2,6-Di-t-butylphenanthrene: A similar compound with tert-butyl groups at the 2 and 6 positions.
2,7-Di-t-butylpyrene: Another polycyclic aromatic hydrocarbon with tert-butyl groups at the 2 and 7 positions.
Uniqueness: 2,7-Di-t-butylphenanthrene is unique due to the specific positioning of the tert-butyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful in studies involving steric effects on chemical reactivity and in the development of materials with specific electronic properties.
Propiedades
Número CAS |
24300-92-3 |
|---|---|
Fórmula molecular |
C22H26 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2,7-ditert-butylphenanthrene |
InChI |
InChI=1S/C22H26/c1-21(2,3)17-9-11-19-15(13-17)7-8-16-14-18(22(4,5)6)10-12-20(16)19/h7-14H,1-6H3 |
Clave InChI |
XZZQLYWYJYAWNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)

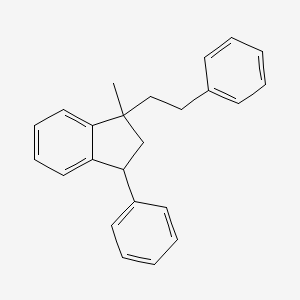

![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
![N-(3-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)acetamide](/img/structure/B14144419.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
